molecular formula C3H9N3S B091739 2-Aminoethyl carbamimidothioate CAS No. 151-16-6

2-Aminoethyl carbamimidothioate

Cat. No.: B091739
CAS No.: 151-16-6
M. Wt: 119.19 g/mol
InChI Key: NWPCXGGYSQHQGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

A common method for synthesizing 2-aminoethyl carbamimidothioate involves the reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts. This reaction is typically carried out under mild, catalyst-free conditions at room temperature . The reaction proceeds via a three-component coupling mechanism, which is both efficient and economical.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of copper-catalyzed arylation of thiourea compounds in the presence of diazonium salts. This method is preferred due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl carbamimidothioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halides like bromine and chlorine are often used in substitution reactions.

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted isothioureas

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethylisothiuronium bromide
  • Beta aminoethyl isothiourea
  • S-aryl carbamimidothioates

Uniqueness

2-Aminoethyl carbamimidothioate is unique due to its versatile chemical reactivity and wide range of biological activities. Unlike other similar compounds, it exhibits a broader spectrum of applications in both scientific research and industrial processes .

Properties

IUPAC Name

2-aminoethyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c4-1-2-7-3(5)6/h1-2,4H2,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPCXGGYSQHQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-10-0 (Parent)
Record name beta-Aminoethyl isothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60871531
Record name 2-Aminoethyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151-16-6
Record name (2-Aminoethyl)isothiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Aminoethyl isothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOETHYLISOTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIH68G0MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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